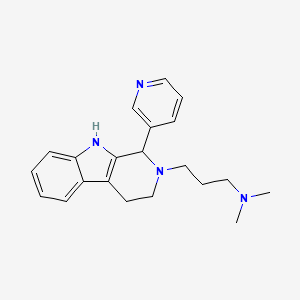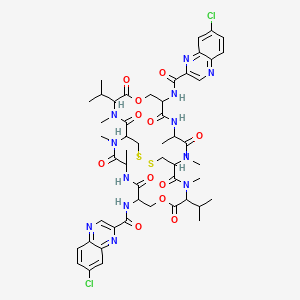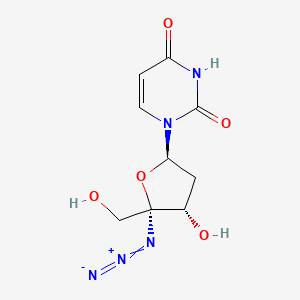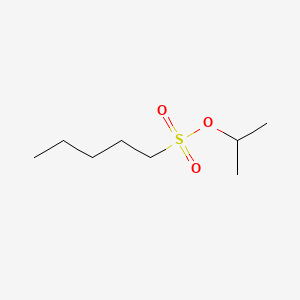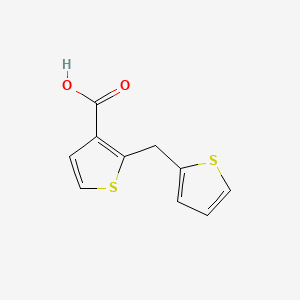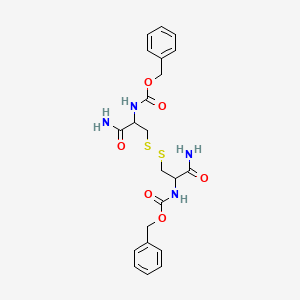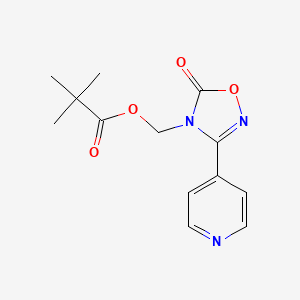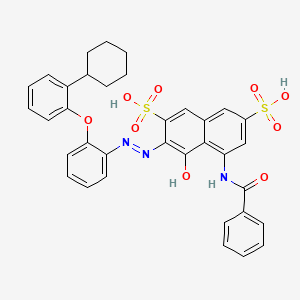
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including benzoylamino, diazenyl, hydroxy, and sulfonic acid groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions, starting with commercially available naphthalene derivatives.
Introduction of Functional Groups: The benzoylamino group is introduced via an amide formation reaction, typically using benzoyl chloride and an appropriate amine under basic conditions.
Diazenyl Group Formation: The diazenyl group is formed through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a phenol derivative.
Cyclohexylphenoxy Group Addition: The cyclohexylphenoxy group is introduced through an etherification reaction, using cyclohexylphenol and an appropriate leaving group.
Sulfonation: The sulfonic acid groups are introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes due to its diazenyl group.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology
Biomolecular Probes: Utilized in the development of probes for detecting specific biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its complex structure and functional groups.
Industry
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and interaction with biological molecules. The benzoylamino and cyclohexylphenoxy groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds with similar diazenyl groups used in dyeing processes.
Sulfonated Naphthalenes: Compounds with sulfonic acid groups used in detergents and dispersants.
Uniqueness
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
178261-58-0 |
|---|---|
Formule moléculaire |
C35H31N3O9S2 |
Poids moléculaire |
701.8 g/mol |
Nom IUPAC |
5-benzamido-3-[[2-(2-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H31N3O9S2/c39-34-32-24(19-25(48(41,42)43)21-28(32)36-35(40)23-13-5-2-6-14-23)20-31(49(44,45)46)33(34)38-37-27-16-8-10-18-30(27)47-29-17-9-7-15-26(29)22-11-3-1-4-12-22/h2,5-10,13-22,39H,1,3-4,11-12H2,(H,36,40)(H,41,42,43)(H,44,45,46) |
Clé InChI |
OEGNZGHSJLQMPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

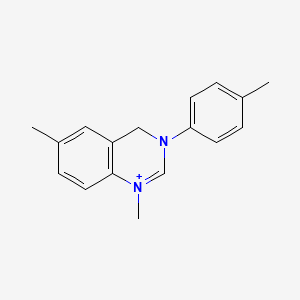
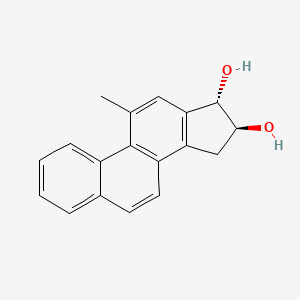
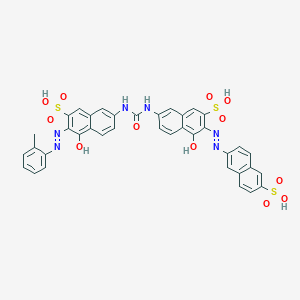
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
